molecular formula C8H7N3OS B2671732 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 64405-79-4

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B2671732
CAS No.: 64405-79-4
M. Wt: 193.22
InChI Key: FQUOYEHJJRUIQC-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a heterocyclic compound with the molecular formula C8H7N3OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenol derivatives under specific conditions. One common method includes the use of a catalyst and solvent, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is unique due to its combination of a thiadiazole ring and a phenol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUOYEHJJRUIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64405-79-4
Record name 3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
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